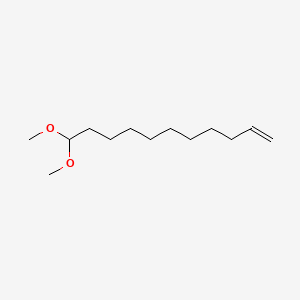

1-Undecene, 11,11-dimethoxy-

Description

Significance of Undecene Derivatives in Advanced Organic Synthesis

Undecene derivatives are a class of unsaturated hydrocarbons that serve as versatile intermediates and starting materials in a wide array of chemical syntheses. lookchem.com The terminal alkene of 1-undecene (B165158), for instance, is a key functional group that participates in numerous important reactions. It is used as a reactant in palladium-catalyzed aerobic oxidative amination to produce amine analogs and to prepare key intermediates in the total synthesis of natural products like (+)-deoxoprosopinine. lookchem.comsigmaaldrich.com

The utility of this carbon chain extends to materials science, where undecene derivatives are employed as monomers in polymerization reactions to create polymers with unique thermal and chemical resistance properties. ontosight.ai Furthermore, functionalized undecenes, such as 11-bromo-1-undecene (B109033), are crucial reagents in the chemoenzymatic synthesis of macrolide antibiotics and in the development of advanced polymer dielectrics. cymitquimica.comrsc.org The ability to introduce various functional groups onto the undecene scaffold allows chemists to design and construct complex molecular architectures for applications ranging from pharmaceuticals to advanced materials. nih.gov

Strategic Utility of Acetal (B89532) Functionalities in Chemical Transformations

In organic chemistry, an acetal is a functional group derived from an aldehyde or ketone, and it plays a crucial role in multistep synthesis. wikipedia.org The primary strategic utility of the acetal functionality is to act as a protecting group for carbonyls. numberanalytics.compearson.com Carbonyl groups are reactive towards a wide range of reagents, including nucleophiles and bases. By converting a carbonyl to an acetal, its reactivity is temporarily masked, as acetals are stable under neutral and basic conditions. fiveable.me

The formation of an acetal, known as acetalization, typically involves reacting the aldehyde or ketone with an alcohol in the presence of an acid catalyst. byjus.com This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the acetal product. wikipedia.orgfiveable.me Once the desired chemical modifications have been performed on other parts of the molecule, the acetal group can be easily removed, and the original carbonyl functionality can be restored through hydrolysis under acidic conditions. pearson.comfiveable.me This protective strategy is fundamental in the synthesis of complex organic molecules, as it enables chemists to achieve high selectivity and avoid unwanted side reactions. fiveable.me

Scope of Academic Research on 1-Undecene, 11,11-dimethoxy-

While the broader classes of undecene derivatives and acetal protecting groups are staples of organic chemistry, dedicated academic research focusing specifically on 1-undecene, 11,11-dimethoxy- is not extensive. uni.lu However, its synthesis and properties are documented, highlighting its role as a specialized chemical intermediate.

The compound can be synthesized with a high yield of 97% from 10-undecenal. The process involves the protection of the aldehyde group via an acid-catalyzed reaction with an orthoformate in methanol (B129727). This transformation is a classic example of acetal formation used to mask the reactivity of an aldehyde.

Analytical methods for its characterization have been developed, including reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com A documented method uses a mobile phase of acetonitrile, water, and phosphoric acid, which is scalable and can be adapted for mass spectrometry applications by substituting the acid. sielc.com The potential of 1-undecene, 11,11-dimethoxy- lies in its utility as a bifunctional linker or building block, where the terminal alkene can undergo transformations such as metathesis, epoxidation, or polymerization while the aldehyde remains protected, to be revealed at a later synthetic stage.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65405-66-5 |

|---|---|

Molecular Formula |

C13H26O2 |

Molecular Weight |

214.34 g/mol |

IUPAC Name |

11,11-dimethoxyundec-1-ene |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h4,13H,1,5-12H2,2-3H3 |

InChI Key |

NMUOIBRAVXKEQL-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCCCCCC=C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Undecene, 11,11 Dimethoxy and Its Precursors

Convergent and Divergent Synthetic Routes to the 11,11-Dimethoxyundec-1-ene Scaffold

The synthesis of 1-Undecene (B165158), 11,11-dimethoxy-, a molecule featuring a terminal olefin and a terminal dimethyl acetal (B89532), can be approached through various strategic disconnections. Both convergent and divergent methodologies are employed to construct the C11 backbone and install the requisite functional groups. These strategies often leverage powerful carbon-carbon bond-forming reactions and reliable functional group interconversions to achieve the target structure efficiently.

Integration of Olefin Metathesis Strategies

Olefin metathesis has become a cornerstone of modern organic synthesis due to its functional group tolerance and catalytic nature, primarily employing ruthenium-based catalysts. This reaction facilitates the cleavage and reformation of carbon-carbon double bonds, enabling the construction of complex molecular architectures.

Cross-metathesis (CM) is an intermolecular reaction that exchanges alkylidene groups between two different olefins. masterorganicchemistry.comsigmaaldrich.com For the synthesis of the 1-undecene backbone, a CM reaction between two shorter-chain terminal alkenes can be envisioned. For instance, the reaction of 1-pentene (B89616) with 8-nonen-1-al dimethyl acetal could theoretically yield the target scaffold, driven by the release of volatile ethylene (B1197577) gas. illinois.edu The success of such a reaction depends on the relative reactivity of the two olefin partners and the choice of catalyst to minimize homodoupling byproducts. illinois.eduorganic-chemistry.org

Modern ruthenium catalysts, often referred to as Grubbs catalysts, are particularly effective for this transformation due to their high activity and functional group tolerance. masterorganicchemistry.comacs.org The choice between first, second, and third-generation Grubbs catalysts, or more specialized catalysts like the Hoveyda-Grubbs catalysts, can significantly influence reaction efficiency and selectivity. acs.org

| Catalyst Generation | Key Features | Typical Applications |

|---|---|---|

| Grubbs' First Generation | Good activity for terminal olefins, sensitive to air and moisture. | Ring-closing metathesis, polymerization. |

| Grubbs' Second Generation | Higher activity, greater stability, broader substrate scope including less reactive olefins. | Cross-metathesis, synthesis of tri- and tetrasubstituted olefins. pitt.edu |

| Hoveyda-Grubbs Catalysts | Features a chelating isopropoxybenzylidene ligand, offering enhanced stability and allowing for catalyst recovery. | Reactions requiring high stability and catalyst turnover. researchgate.net |

While not directly forming the linear 1-Undecene, 11,11-dimethoxy-, Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis (ROM) are powerful analogous strategies that highlight the versatility of metathesis in constructing complex molecules. wikipedia.org

Ring-Closing Metathesis (RCM) is an intramolecular process used to synthesize cyclic compounds from acyclic dienes. pitt.eduwikipedia.org For example, a long-chain diene could be cyclized to form a large macrocycle, demonstrating the ability of the catalyst to bring together two remote terminal alkenes within the same molecule. orgsyn.org The efficiency of RCM is highly dependent on factors that favor intramolecular cyclization over intermolecular polymerization, such as substrate concentration (high dilution) and the thermodynamic stability of the resulting ring. wikipedia.org

Ring-Opening Metathesis (ROM) and its polymerization variant (ROMP) involve the reaction of a cyclic olefin with a catalyst to generate a linear, unsaturated polymer. researchgate.netwikipedia.org This process is driven by the relief of ring strain in the starting cycloalkene. wikipedia.org In a non-polymeric context, ROM can be combined with cross-metathesis. For instance, a cycloalkene can be reacted with a large excess of a short-chain terminal alkene (e.g., ethylene, a process known as ethenolysis) to cleave the ring and produce a linear diene with terminal vinyl groups. mdpi.com This strategy is valuable for converting cyclic feedstocks into versatile linear synthons.

Acetalization and Transacetalization Reactions for Geminal Dimethoxy Formation

The geminal dimethoxy group, a dimethyl acetal, is a common protecting group for aldehydes. Its formation is a key step in synthesizing 1-Undecene, 11,11-dimethoxy- from an aldehyde precursor such as 10-undecenal.

Acetalization is typically achieved by treating the aldehyde with an excess of methanol (B129727) under acidic conditions. nih.govacs.org The reaction is an equilibrium process, and removal of the water byproduct is necessary to drive the reaction to completion. organic-chemistry.org A common and effective method involves the use of an orthoester, such as trimethyl orthoformate (TMOF), which acts as both a reagent and a dehydrating agent by reacting with the water produced to form methanol and methyl formate. organic-chemistry.orgwikipedia.org

Various acid catalysts can be employed for this transformation, ranging from strong mineral acids to milder Lewis acids, allowing for compatibility with other acid-sensitive functional groups in the molecule. acs.org

| Catalyst | Type | Typical Conditions |

|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Brønsted Acid | Methanol, reflux with water removal. acs.org |

| Hydrochloric Acid (HCl) | Brønsted Acid | Methanol, room temperature. nih.gov |

| Amberlyst-15 | Solid Acid Resin | Heterogeneous catalysis, allows for easy catalyst removal. organic-chemistry.org |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Methanol, mild conditions. |

Transacetalization is an alternative method where an existing acetal is exchanged by reacting the substrate with a different alcohol or diol under acid catalysis. While less direct for forming a dimethyl acetal from an aldehyde, it is a mechanistically related and important reaction in protective group chemistry. organic-chemistry.org

Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard Reagents for Undecene Elongation)

Grignard reagents (R-MgX) are powerful carbon nucleophiles widely used for constructing carbon-carbon bonds. masterorganicchemistry.comyoutube.com A retrosynthetic analysis of 1-Undecene, 11,11-dimethoxy- suggests several possible disconnections where a Grignard reaction could be employed for chain elongation.

One plausible route involves the reaction of a ten-carbon electrophile with a one-carbon Grignard reagent, or vice-versa. For example, vinylmagnesium bromide can act as a nucleophile to attack a ten-carbon substrate. guidechem.comnih.gov If the substrate were an aldehyde, such as 10-oxodecanal dimethyl acetal, the Grignard addition would yield a secondary alcohol, which would then require subsequent elimination to generate the terminal double bond. A more direct approach would be to use a substrate with a good leaving group, such as 10-bromodecanal (B1278384) dimethyl acetal, in a coupling reaction.

Alternatively, a Grignard reagent could be prepared from a long-chain halide, such as 10-bromo-1-decene, which could then react with an electrophile like formaldehyde. This would produce an eleven-carbon alcohol (10-undecen-1-ol), which would then need to be oxidized to the aldehyde and subsequently acetalized to form the final product. The formation and reaction of Grignard reagents must be conducted under anhydrous conditions as they are strong bases and react readily with protic solvents. masterorganicchemistry.comorgsyn.org

Alkylation and Substitution Reactions on Functionalized Undecene Scaffolds (e.g., from 11-bromo-1-undecene)

A divergent approach to the synthesis of 1-Undecene, 11,11-dimethoxy- and its analogs can start from a pre-formed C11 scaffold, such as 11-bromo-1-undecene (B109033). This commercially available starting material contains a terminal alkene and a primary alkyl bromide. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C11 position. pressbooks.publibretexts.org

To synthesize the target molecule from this precursor, a direct substitution with a methoxy (B1213986) source is not feasible for creating the geminal dimethoxy group. Instead, a two-step sequence would be required. First, the 11-bromo-1-undecene could be converted to the corresponding aldehyde, 11-undecenal. This can be achieved through various methods, such as the Kornblum oxidation or by first converting the bromide to an alcohol (via substitution with hydroxide (B78521) or acetate (B1210297) followed by hydrolysis) and then oxidizing the alcohol to the aldehyde. Once 11-undecenal is obtained, the acetalization reaction described in section 2.1.2 can be performed to yield 1-Undecene, 11,11-dimethoxy-.

This scaffold is also amenable to other transformations. For instance, it can undergo coupling reactions, such as those catalyzed by copper or palladium, to form new carbon-carbon bonds, further demonstrating the versatility of this functionalized undecene precursor in organic synthesis. guidechem.com

Alternative Synthetic Approaches to the Undecene Core

Beyond classical approaches, several modern synthetic methods offer versatile and stereocontrolled routes to the undecene backbone of 1-Undecene, 11,11-dimethoxy-. These include the Wittig reaction, hydride reduction of alkynes, and olefin cross-coupling.

Wittig Reaction: A cornerstone of alkene synthesis, the Wittig reaction provides a reliable method for forming the carbon-carbon double bond of the undecene core. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of a precursor to 1-Undecene, 11,11-dimethoxy-, a suitable strategy would involve the reaction of a long-chain aldehyde with an appropriate phosphonium (B103445) ylide. A key advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the formation of regioisomers often encountered in elimination reactions mnstate.edu. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, which can be advantageous for synthesizing specific isomers of the target molecule wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.com.

Hydride Reduction of Alkynes: The partial reduction of internal alkynes offers a powerful method for the stereoselective synthesis of alkenes. To obtain the Z-alkene, catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), is commonly employed. This method facilitates the syn-addition of hydrogen across the triple bond, yielding the desired cis-isomer openochem.org. Alternatively, the reduction of alkynes to trans-alkenes can be achieved using sodium or lithium metal in liquid ammonia. For the synthesis of the undecene core, a precursor alkyne can be constructed and then selectively reduced to the desired alkene stereoisomer.

A recent synthesis of (Z,Z)-11,11-dimethoxy-6,9-heneicosadiene, a closely related long-chain diene ketal, utilized a semi-reduction of a diyne precursor to obtain the desired (Z,Z)-diene configuration researchgate.net. This highlights the utility of alkyne reduction in constructing complex unsaturated systems.

Olefin Cross-Coupling: Olefin cross-coupling reactions, particularly those catalyzed by transition metals, have emerged as a highly efficient tool for the formation of carbon-carbon double bonds. This method allows for the direct coupling of two different olefin substrates. For the synthesis of the undecene core, a cross-coupling reaction could be envisioned between a shorter-chain terminal alkene and a functionalized olefin partner. Iron-catalyzed reductive cross-coupling reactions have shown remarkable functional group tolerance, enabling the coupling of olefins bearing various functionalities acs.org.

Recent advancements in ruthenium-catalyzed Z-selective cross-metathesis have enabled the synthesis of Z-α,β-unsaturated acetals for the first time rsc.orgnih.gov. This methodology is particularly relevant to the synthesis of 1-Undecene, 11,11-dimethoxy-, as it directly installs the desired stereochemistry and the acetal functionality. This approach offers a convergent and stereocontrolled route to the target molecule.

Catalytic Systems in the Synthesis of 1-Undecene, 11,11-dimethoxy-

The efficiency and selectivity of synthetic routes to 1-Undecene, 11,11-dimethoxy- can be significantly enhanced by the use of advanced catalytic systems. Both transition metal catalysis and organocatalysis offer unique advantages in this context.

Transition Metal Catalysis (e.g., Ruthenium-based Catalysts in Olefin Metathesis)

Ruthenium-based olefin metathesis catalysts have revolutionized the synthesis of complex molecules containing carbon-carbon double bonds. These catalysts are known for their high functional group tolerance and have been successfully employed in the synthesis of insect pheromones, which often share structural similarities with 1-Undecene, 11,11-dimethoxy- nih.gov. Z-selective olefin metathesis, in particular, is a powerful tool for the stereocontrolled synthesis of cis-alkenes.

Several generations of ruthenium catalysts have been developed, with newer versions exhibiting improved activity and selectivity. For instance, chelated ruthenium catalysts with N-heterocyclic carbene (NHC) ligands have demonstrated high Z-selectivity in olefin cross-metathesis reactions acs.org. Furthermore, the use of nitrato-type ligands in place of carboxylates in C-H-activated ruthenium catalysts has led to significant improvements in both activity and selectivity, with turnover numbers reaching up to 1000 for various cross-metathesis reactions nih.govresearchgate.net.

The table below summarizes the performance of selected ruthenium-based catalysts in Z-selective cross-metathesis reactions relevant to the synthesis of functionalized alkenes.

| Catalyst | Reactants | Product Z:E Ratio | Yield (%) | Reference |

| Chelated Ru catalyst with NHC ligand | Allylbenzene and cis-1,4-diacetoxy-2-butene | 90:10 | 75 | acs.org |

| C-H activated Ru catalyst with nitrato ligand | 1-Octene and allyl acetate | >95:5 | 85 | nih.gov |

| Ru catalyst with chelating N-adamantyl substituent | Allyl trimethylsilane (B1584522) and 1-hexene | >95:5 | 88 | nih.gov |

Organocatalytic Methodologies for Selective Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, often providing a complementary approach to metal catalysis. In the context of synthesizing precursors for 1-Undecene, 11,11-dimethoxy-, organocatalytic methods can be employed for the selective formation of key carbon-carbon bonds.

One of the most important C-C bond-forming reactions is the Michael addition. Organocatalytic asymmetric Michael additions of ketones to α,β-unsaturated compounds, such as alkylidene malonates or nitroalkenes, provide an atom-economical route to versatile bifunctional products sioc.ac.cnmdpi.commdpi.com. For instance, the reaction of a ketone with an α,β-unsaturated aldehyde or ketone can be catalyzed by chiral secondary amines to produce 1,5-dicarbonyl compounds, which can serve as precursors to long-chain aldehydes or ketones needed for the final steps of the synthesis of the target molecule. The use of bifunctional organocatalysts, such as those based on thiourea, can activate both the nucleophile and the electrophile, leading to high enantioselectivity mdpi.com.

While direct application of organocatalysis to the final undecene structure is less common, its utility in preparing chiral building blocks with high stereocontrol makes it a valuable tool in a multi-step synthesis.

Principles of Green Chemistry in the Preparation of 1-Undecene, 11,11-dimethoxy-

The synthesis of fine chemicals like 1-Undecene, 11,11-dimethoxy- is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key considerations include the use of environmentally benign solvents and the optimization of synthetic pathways to maximize atom economy and minimize waste.

Exploration of Environmentally Benign Solvents and Reaction Media (e.g., Aqueous Systems)

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and abundance researchgate.netgaspublishers.comresearchgate.net.

Interestingly, the Wittig reaction, a key method for alkene synthesis, can be effectively performed in aqueous media. Studies have shown that the reaction of stabilized ylides with a wide range of aldehydes, including long-chain aliphatic aldehydes, proceeds efficiently in water, often with accelerated reaction rates and high yields (80-98%) acs.orgnih.gov. The use of aqueous sodium bicarbonate solution allows for one-pot Wittig reactions, further simplifying the procedure and reducing waste acs.orgnih.govsciepub.com. The success of the aqueous Wittig reaction is particularly notable for hydrophobic substrates, suggesting that complete solubility of the reactants is not always necessary acs.orgnih.gov.

Beyond water, other green solvents derived from renewable resources are also being explored for organic synthesis. The goal is to minimize the use of traditional volatile organic compounds (VOCs) that pose risks to human health and the environment researchgate.netacs.org.

Atom Economy and Waste Minimization in Optimized Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

When evaluating different synthetic routes to 1-Undecene, 11,11-dimethoxy-, comparing their atom economies is crucial. For instance, the Wittig reaction, while highly effective, generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which lowers its atom economy. In contrast, olefin metathesis reactions, particularly ring-closing metathesis, can have very high atom economy as they often only produce a small volatile byproduct like ethylene.

The synthesis of insect pheromones, which are often long-chain unsaturated compounds, provides a relevant context for considering waste minimization. Traditional chemical synthesis of pheromones can be expensive and generate significant waste. In response, more sustainable manufacturing processes are being developed, including biological production through yeast fermentation, which can reduce costs and minimize waste openaccessgovernment.org. Furthermore, the development of biodegradable dispensers for pheromones helps to reduce plastic waste in agricultural applications mdpi.com. By carefully selecting synthetic routes and employing catalytic methods, the generation of waste in the production of 1-Undecene, 11,11-dimethoxy- can be significantly reduced, aligning the synthesis with the principles of green chemistry.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Undecene, 11,11 Dimethoxy

Mechanistic Pathways of Olefinic Transformations on the Undecene Moiety

The terminal double bond in 1-Undecene (B165158), 11,11-dimethoxy- is susceptible to a variety of addition reactions, including cycloadditions and radical additions, which proceed through distinct mechanistic intermediates.

Cycloaddition Reactions (e.g., [2+2] Cycloaddition in Metal-Catalyzed Metathesis)

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds. wikipedia.org The widely accepted mechanism, first proposed by Chauvin, involves the formal [2+2] cycloaddition of an alkene with a transition metal alkylidene complex. wikipedia.orgilpi.comlibretexts.org This process forms a four-membered ring intermediate known as a metallacyclobutane. ilpi.comlibretexts.org

For 1-Undecene, 11,11-dimethoxy-, this reaction would be initiated by a metal carbene catalyst, such as a Grubbs (ruthenium-based) or Schrock (molybdenum-based) catalyst. apexmolecular.com The terminal alkene coordinates to the metal alkylidene, and through a concerted [2+2] cycloaddition, forms a metallacyclobutane intermediate. libretexts.orgmasterorganicchemistry.com This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal alkylidene. masterorganicchemistry.com In cross-metathesis reactions, the expulsion of a volatile alkene like ethene drives the reaction equilibrium forward. ilpi.com

Table 1: Key Steps in the Chauvin Mechanism for Olefin Metathesis

| Step | Description | Intermediate |

|---|---|---|

| 1. [2+2] Cycloaddition | The terminal alkene of 1-Undecene, 11,11-dimethoxy- reacts with the metal alkylidene catalyst. | Metallacyclobutane |

| 2. Retro-[2+2] Cycloaddition | The metallacyclobutane ring opens to form new double bonds. | New alkene and new metal alkylidene |

| 3. Catalyst Regeneration | The new metal alkylidene reacts with another alkene molecule, continuing the catalytic cycle. | Metallacyclobutane |

While the direct thermal [2+2] cycloaddition between two alkenes is symmetry-forbidden, the involvement of the metal catalyst's d-orbitals lowers the activation energy, allowing the reaction to proceed under mild conditions. wikipedia.orgilpi.com

Radical Addition Reactions (e.g., Hydroxyl Radical Initiated Processes)

The terminal alkene of 1-Undecene, 11,11-dimethoxy- is also reactive towards free radical additions. A classic example is the peroxide-initiated addition of hydrogen bromide (HBr), which proceeds via an anti-Markovnikov pathway, also known as the Kharasch effect. pharmaguideline.comchemistrysteps.com

The mechanism involves three key stages:

Initiation: A radical initiator, such as a peroxide, undergoes homolytic cleavage to form alkoxy radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). chemistrysteps.comlibretexts.org

Propagation: The bromine radical adds to the terminal carbon of the undecene double bond. This regioselectivity is governed by the formation of the more stable secondary carbon radical at the C2 position, rather than the less stable primary radical at the C1 position. chemistrysteps.comlibretexts.org This carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product and regenerating a bromine radical to continue the chain reaction. libretexts.org

Termination: The reaction ceases when two radicals combine. libretexts.orglibretexts.org

Hydroxyl radicals (•OH), which are highly reactive and non-selective, can also add to the double bond. acs.orgnih.gov The reaction of •OH with alkenes can proceed through either addition to the double bond or abstraction of a hydrogen atom. nih.gov For terminal alkenes, the addition pathway is typically dominant at or near room temperature. nih.gov The •OH radical adds to one of the carbons of the double bond, forming a carbon-centered radical intermediate which can then undergo further reactions. nih.gov

Table 2: Regioselectivity of Radical vs. Ionic Addition to 1-Undecene

| Reagent | Conditions | Mechanism | Intermediate | Product Regiochemistry |

|---|---|---|---|---|

| HBr | Peroxides (ROOR) | Radical Chain | Secondary (C2) radical | Anti-Markovnikov (Br on C1) |

Reactivity and Transformations of the Geminal Dimethoxy Functionality

The 11,11-dimethoxy- group is an acetal (B89532), which serves as a protective group for an aldehyde. Its reactivity is dominated by its stability in neutral to strongly basic conditions and its susceptibility to cleavage under acidic conditions. libretexts.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Addition and Substitution Processes at the Acetal Center

Direct nucleophilic addition to the acetal carbon does not occur due to the lack of a suitable electrophilic center. Instead, reactions at the acetal center proceed via nucleophilic substitution, which requires prior activation. rsc.org The mechanism can be viewed as SN1-like or SN2-like, depending on the conditions and the nucleophile. rsc.orgnih.gov In an SN1-type pathway, the reaction proceeds through a discrete, planar oxocarbenium ion intermediate after the loss of a leaving group. rsc.orgacs.org An SN2-type mechanism would involve the direct displacement of a protonated methoxy (B1213986) group by the nucleophile.

Electrophilic Activation and Subsequent Transformations of the Acetal

The key to transformations at the acetal center is electrophilic activation, typically by a Brønsted or Lewis acid. youtube.commasterorganicchemistry.com The reaction is initiated by the protonation or coordination of a Lewis acid to one of the methoxy oxygen atoms. youtube.comillinois.edu This converts the methoxy group into a good leaving group (methanol).

Departure of methanol (B129727) generates a resonance-stabilized oxocarbenium ion. nih.govnih.govwikipedia.org This intermediate is highly electrophilic, with the positive charge delocalized between the carbon and the oxygen atom. wikipedia.org It is then readily attacked by a wide range of nucleophiles to form a new bond at the C11 position. youtube.com

Table 3: Mechanism of Acid-Catalyzed Acetal Reaction

| Step | Description |

|---|---|

| 1. Electrophilic Activation | A proton or Lewis acid coordinates to a methoxy oxygen. |

| 2. Leaving Group Departure | The protonated methoxy group leaves as methanol. |

| 3. Oxocarbenium Ion Formation | A resonance-stabilized oxocarbenium ion is formed. researchgate.net |

| 4. Nucleophilic Attack | A nucleophile attacks the electrophilic carbon of the oxocarbenium ion. |

Investigations into Acetal Stability and Selective Deprotection Mechanisms

Acetals like the 11,11-dimethoxy- group are valued as protecting groups because they are stable under neutral and basic conditions, and are unreactive towards many nucleophiles, organometallic reagents, and hydrides. libretexts.orgorganic-chemistry.org This stability allows for chemical modifications at the alkene terminus of the molecule without affecting the acetal.

Deprotection, or hydrolysis, of the acetal back to the parent aldehyde is achieved under acidic conditions, typically using aqueous acid. masterorganicchemistry.comnih.gov The mechanism is the reverse of acetal formation and is driven by the presence of excess water. masterorganicchemistry.com The rate-determining step is generally considered to be the formation of the oxocarbenium ion intermediate. nih.gov

Selective deprotection is possible in the presence of other acid-sensitive functional groups by choosing mild and chemoselective reagents. Catalytic amounts of reagents like cerium(III) triflate or bismuth nitrate (B79036) pentahydrate have been used for the mild cleavage of acetals, potentially leaving the alkene moiety intact. organic-chemistry.orgresearchgate.net Transacetalization, using a large excess of a ketone like acetone (B3395972) in the presence of an acid catalyst, can also be an effective method for deprotection under specific conditions. organic-chemistry.orgorganic-chemistry.org

Chemoselective and Regioselective Considerations in Reactions Involving Bifunctional 1-Undecene, 11,11-dimethoxy-

The chemical behavior of 1-Undecene, 11,11-dimethoxy- is dictated by the presence of two distinct functional groups: a terminal alkene (C=C) and a dimethyl acetal [-CH(OCH₃)₂]. This bifunctionality presents both a challenge and an opportunity in synthetic chemistry, necessitating a careful selection of reaction conditions to achieve chemoselectivity—the preferential reaction of one functional group over the other. Furthermore, reactions at the terminal alkene must consider regioselectivity, the control of where a reagent adds across the double bond.

The reactivity of the terminal alkene is characterized by its susceptibility to electrophilic addition, oxidation, and hydroboration, among other transformations. The dimethyl acetal, conversely, is generally stable to basic and nucleophilic conditions but is readily hydrolyzed to the corresponding aldehyde under acidic conditions. This differential reactivity forms the basis for the selective functionalization of 1-Undecene, 11,11-dimethoxy-.

Chemoselective Reactions Targeting the Terminal Alkene

To selectively modify the terminal alkene while preserving the dimethyl acetal, reactions are typically carried out under neutral or basic conditions. The acetal group serves as a protecting group for the aldehyde functionality under these conditions chemistrysteps.comlibretexts.orglibretexts.org.

One of the most common and regioselective reactions of terminal alkenes is hydroboration-oxidation. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), exhibits high regioselectivity for the terminal carbon, leading to the anti-Markovnikov addition product. Subsequent oxidation under basic conditions yields the primary alcohol without affecting the acetal moiety d-nb.infonih.govresearchgate.netmasterorganicchemistry.com.

Another important chemoselective transformation is the epoxidation of the terminal alkene. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the double bond to an epoxide under neutral or slightly acidic conditions that are mild enough not to cleave the acetal. The use of heterogeneous catalysts can further enhance selectivity for the terminal alkene nih.govrsc.orgcaltech.edumdpi.com.

The following table summarizes representative chemoselective reactions at the terminal alkene of 1-Undecene, 11,11-dimethoxy-, where the acetal group remains intact.

| Reaction | Reagents | Product | Selectivity |

| Hydroboration-Oxidation | 1. 9-BBN, THF2. H₂O₂, NaOH | 11,11-Dimethoxyundecan-1-ol | High Regioselectivity (anti-Markovnikov) |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(9,9-Dimethoxydecyl)oxirane | High Chemoselectivity |

| Dihydroxylation | OsO₄ (cat.), NMO | 11,11-Dimethoxyundecane-1,2-diol | High Chemoselectivity |

| Hydrogenation | H₂, Pd/C | 1,1-Dimethoxyundecane | High Chemoselectivity |

Interactive Data Table: Chemoselective Alkene Reactions

Chemoselective Reactions Targeting the Dimethyl Acetal

Conversely, the dimethyl acetal can be selectively transformed in the presence of the terminal alkene by employing acidic conditions. The acetal is readily hydrolyzed to the corresponding aldehyde, 10-undecenal, upon treatment with aqueous acid (e.g., HCl, H₂SO₄). The alkene functionality is generally unreactive under these conditions, although prolonged exposure or stronger acidic conditions could lead to hydration of the double bond.

The following table illustrates the selective deprotection of the acetal group.

| Reaction | Reagents | Product | Selectivity |

| Acetal Hydrolysis | H₃O⁺ (aq. HCl) | 10-Undecenal | High Chemoselectivity |

Interactive Data Table: Chemoselective Acetal Reactions

1 Undecene, 11,11 Dimethoxy As a Crucial Building Block in Complex Molecule Synthesis

Construction of Long-Chain Aliphatic Compounds with Precisely Defined Functionality

The structure of 1-Undecene (B165158), 11,11-dimethoxy- is ideal for the synthesis of long-chain aliphatic compounds where specific functionalities are required at defined positions. The 11-carbon backbone can be systematically extended using the terminal alkene, while the dimethoxyacetal group at the other end serves as a latent aldehyde, stable to many reaction conditions used to modify the alkene.

A key strategy involves the coupling of terminal alkynes with propargylic bromides, facilitated by a base, to assemble extended carbon chains. Subsequent semi-reduction of the resulting internal alkynes yields the desired Z,Z-dienes. This method has been successfully employed in the synthesis of long-chain diene ketals that act as pheromone precursors. semanticscholar.org For instance, the synthesis of (Z, Z)-11, 11-dimethoxy-6, 9-heneicosadiene, a propheromone of the white-marked tussock moth, highlights a pathway where a C11 fragment containing a dimethoxy acetal (B89532) could be coupled with a C10 fragment to construct the final 21-carbon chain. semanticscholar.org This approach underscores the utility of acetal-protected long-chain alkenes in building complex, bioactive molecules with high stereochemical control.

Table 1: Illustrative Synthetic Pathway for Long-Chain Diene Ketal Construction This table is based on synthetic principles for related long-chain molecules.

| Step | Reaction Type | Reactants | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Coupling | Terminal Alkyne, Propargylic Bromide | Base (e.g., Cs₂CO₃), Solvent | Skipped Diyne Acetal |

| 2 | Semi-reduction | Skipped Diyne Acetal | Lindlar's Catalyst, H₂ | (Z,Z)-Diene Acetal |

Applications in Macrocyclization Strategies, Emphasizing Ring-Closing Metathesis for Medium and Large Rings

Ring-Closing Metathesis (RCM) has become a cornerstone of synthetic chemistry for the construction of macrocycles, which are prevalent in drug discovery and natural products. researchgate.netnih.gov This reaction, typically catalyzed by ruthenium (Grubbs-type) or molybdenum (Schrock-type) complexes, forms a new double bond by joining two terminal alkenes within a single precursor molecule. acs.org The success of RCM is highly dependent on reaction conditions, particularly the use of low substrate concentrations to favor intramolecular cyclization over intermolecular polymerization. nih.govyoutube.com

1-Undecene, 11,11-dimethoxy- is an excellent starting material for incorporation into RCM precursors. Its terminal alkene can be linked to another alkene-containing fragment through standard organic transformations (e.g., esterification, etherification). The resulting α,ω-diene can then undergo RCM to form a medium or large ring. The dimethoxyacetal functionality remains intact within the macrocycle, providing a site for post-macrocyclization modification after deprotection to the aldehyde. This strategy allows for the synthesis of complex macrocycles with embedded, precisely located functional handles. RCM is now utilized in over half of all syntheses of macrocyclic kinase inhibitors, demonstrating its industrial and pharmaceutical relevance. researchgate.net

Table 2: Common Catalysts for Ring-Closing Metathesis (RCM)

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Ruthenium-based | Grubbs' Catalysts (1st, 2nd, 3rd Gen.), Hoveyda-Grubbs' Catalysts | High functional group tolerance, stable to air and moisture |

| Molybdenum-based | Schrock's Catalyst | High reactivity, particularly for sterically hindered or electron-deficient alkenes |

| Ruthenium-indenylidene | Umicore, Zannan catalysts | High selectivity in macrocyclic RCM, effective in non-chlorinated solvents |

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Morphan Derivatives Featuring Dimethoxy Groups)

While the direct synthesis of complex alkaloids like morphans typically proceeds from intricate, pre-formed cyclic precursors derived from amino acids, the fundamental reactivity of 1-Undecene, 11,11-dimethoxy- makes it a plausible starting point for constructing a variety of other heterocyclic systems. nih.gov The synthesis of heterocycles often relies on intramolecular cyclization reactions where a nucleophile attacks an electrophile within the same molecule. youtube.com

A hypothetical but chemically sound strategy could utilize both functional groups of 1-Undecene, 11,11-dimethoxy-. First, the terminal alkene could be functionalized to introduce a nucleophilic group, such as an amine or thiol, at a specific position along the carbon chain. For example, hydroamination or thiol-ene reactions could achieve this. In a subsequent step, acidic hydrolysis of the dimethoxyacetal would unmask the electrophilic aldehyde. This sets the stage for an intramolecular cyclization event, where the tethered nucleophile attacks the aldehyde to form a new heterocyclic ring, such as a piperidine (B6355638) or tetrahydrothiophene (B86538) derivative, depending on the nucleophile. The size of the resulting ring would be determined by the position of the nucleophile installed in the first step. Such cyclization strategies are a powerful tool for building diverse molecular frameworks from simple acyclic precursors. nih.gov

Integration into Polymer Architectures and Functional Materials

The distinct functionalities of 1-Undecene, 11,11-dimethoxy- allow for its incorporation into advanced materials, enabling the synthesis of polymers with controlled architectures and surfaces with tailored properties.

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization used to convert α,ω-dienes into linear polymers and ethylene (B1197577) gas. nih.gov This method provides exceptional control over polymer structure, allowing for the synthesis of precisely defined materials that are difficult to obtain through traditional polymerization techniques. nih.govlibretexts.org

While 1-Undecene, 11,11-dimethoxy- is not a diene and cannot homopolymerize via ADMET, it can be used as a comonomer or as a chain-capping agent. If copolymerized with an α,ω-diene, it would be incorporated into the polymer backbone, introducing pendant side chains terminating in a dimethoxyacetal group. These functional groups can then be used for post-polymerization modification. As a chain-capping agent, it would control the molecular weight of the resulting polymer and install a functional acetal group at the chain end. This high degree of functional group tolerance is a key advantage of modern ruthenium-based metathesis catalysts. nih.gov

Table 3: Comparison of Olefin Metathesis Polymerization Methods

| Feature | Acyclic Diene Metathesis (ADMET) | Ring-Opening Metathesis Polymerization (ROMP) |

|---|---|---|

| Mechanism | Step-growth, condensation | Chain-growth, addition |

| Monomer | Acyclic α,ω-diene | Cyclic alkene (e.g., norbornene, cyclooctene) |

| Driving Force | Release of volatile ethylene gas | Relief of ring strain |

| Polymer Structure | Linear polymer with internal double bonds | Linear polymer with double bonds from monomer |

The terminal alkene of 1-Undecene, 11,11-dimethoxy- serves as an excellent "ene" component for thiol-ene reactions. This photo-initiated reaction is a form of click chemistry, known for its high efficiency, rapid rate, insensitivity to oxygen, and mild reaction conditions. nih.govdntb.gov.ua It provides a powerful method for covalently grafting molecules onto surfaces or polymer backbones.

In a typical application, a material surface (e.g., silicon, polymer microspheres) is first functionalized with thiol groups. The surface is then treated with 1-Undecene, 11,11-dimethoxy- and a photoinitiator and exposed to UV light. The thiol groups on the surface readily add across the terminal double bond of the undecene, creating a stable thioether linkage. acs.org This process effectively grafts a layer of undecene chains onto the surface, resulting in a new surface functionality dictated by the dimethoxyacetal groups. These acetal-terminated surfaces can be used to alter properties like wettability or to provide reactive sites for the subsequent attachment of biomolecules or other chemical species after deprotection.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. A powerful technique for creating such assemblies is dynamic covalent chemistry (DCC), which uses reversible reactions to allow for "error-checking" and the thermodynamic self-assembly of complex structures. nih.gov

The terminal dimethoxyacetal of 1-Undecene, 11,11-dimethoxy- is a gateway to this chemistry. After the alkene end of the molecule has been anchored (e.g., to a polymer backbone or a surface), the acetal can be easily hydrolyzed with mild acid to generate a terminal aldehyde. Aldehydes readily undergo reversible condensation reactions with primary amines to form imines (Schiff bases). acs.org This imine bond formation is a cornerstone of DCC and has been used to self-assemble intricate supramolecular architectures, including molecular cages, catenanes, and dynamic polymers, even in aqueous media. nih.govacs.orgresearchgate.net By functionalizing a material with these aldehyde-bearing chains, one can subsequently direct the self-assembly of other amine-containing molecules onto the material, creating complex, functional, and responsive supramolecular systems.

Strategies for Stereoselective Synthesis of Complex Molecular Scaffolds Incorporating the 1-Undecene, 11,11-dimethoxy- Unit

The strategic incorporation of the 1-undecene, 11,11-dimethoxy- unit into complex molecular scaffolds necessitates a robust toolkit of stereoselective synthetic methodologies. This bifunctional building block, featuring a terminal alkene and a protected aldehyde, offers multiple handles for asymmetric transformations, enabling the construction of intricate stereochemical architectures. Key strategies revolve around the stereocontrolled functionalization of the terminal double bond and diastereoselective reactions following the deprotection of the acetal to reveal the aldehyde.

One of the most powerful methods for introducing chirality at the terminus of the 1-undecene, 11,11-dimethoxy- unit is through asymmetric dihydroxylation. The Sharpless Asymmetric Dihydroxylation, for instance, allows for the enantioselective conversion of the terminal alkene to a vicinal diol. wikipedia.orgalfa-chemistry.comnih.govmdpi.com This reaction, catalyzed by osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, can produce diols with high enantiomeric excess. nih.gov The choice of the chiral ligand, either (DHQ)2-PHAL or (DHQD)2-PHAL, dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S)-diol, respectively. wikipedia.org These resulting chiral diols are versatile intermediates that can be further elaborated into a variety of functional groups, serving as a cornerstone for the synthesis of complex natural products like macrolides and polyketides. nih.govmdpi.com

Table 1: Representative Chiral Ligands for Sharpless Asymmetric Dihydroxylation

| Ligand | Product Configuration |

| (DHQ)₂-PHAL | (R,R)-diol |

| (DHQD)₂-PHAL | (S,S)-diol |

Another pivotal strategy involves the deprotection of the dimethoxy acetal to unveil the aldehyde, which can then participate in a range of diastereoselective carbon-carbon bond-forming reactions. Aldol reactions, for instance, are a classic and effective method for creating new stereocenters. nih.gov By employing chiral auxiliaries or chiral catalysts, the aldehyde derived from 1-undecene, 11,11-dimethoxy- can react with enolates to produce β-hydroxy carbonyl compounds with high levels of diastereoselectivity. The stereochemical outcome of these reactions is often dictated by the geometry of the enolate and the nature of the chiral catalyst or auxiliary used.

Furthermore, diastereoselective conjugate addition reactions to α,β-unsaturated systems derived from the undecenal moiety represent another avenue for stereocontrolled elaboration. nih.gov The introduction of nucleophiles to these systems can be directed by existing stereocenters within the molecule or by the use of chiral reagents, leading to the formation of new stereogenic centers with high fidelity.

The "chiral pool" approach also presents a viable strategy, where enantiopure starting materials derived from natural sources are utilized. wikipedia.orgnih.govddugu.ac.inyoutube.com In this context, derivatives of 1-undecene, 11,11-dimethoxy- that possess pre-existing stereocenters can be sourced from the chiral pool and then further manipulated. This strategy leverages the inherent chirality of natural products to build complex molecules, often reducing the number of synthetic steps required to achieve the desired stereochemistry.

Table 2: Key Stereoselective Strategies and Their Applications

| Strategy | Reaction Type | Key Reagents/Catalysts | Stereochemical Outcome |

| Asymmetric Dihydroxylation | Oxidation | OsO₄, Chiral Quinine Ligands (e.g., AD-mix-α, AD-mix-β) | Enantioselective formation of vicinal diols |

| Aldol Reaction | Carbon-Carbon Bond Formation | Chiral Auxiliaries, Chiral Lewis Acids | Diastereoselective formation of β-hydroxy carbonyls |

| Conjugate Addition | Carbon-Carbon Bond Formation | Organocuprates, Chiral Catalysts | Diastereoselective 1,4-addition |

| Chiral Pool Synthesis | Utilization of Natural Precursors | Enantiopure starting materials | Incorporation of existing stereocenters |

Future Research Trajectories and Interdisciplinary Perspectives for 1 Undecene, 11,11 Dimethoxy

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations

The reactivity of 1-Undecene (B165158), 11,11-dimethoxy- is centered around its terminal olefin and acetal (B89532) functionalities. Future research will likely focus on developing catalytic systems that can selectively target one group while preserving the other, or that can facilitate tandem reactions involving both.

Key research areas include:

Selective Olefin Metathesis: A significant challenge in olefin metathesis is controlling the reaction to favor specific isomers. nih.gov The development of molybdenum-based or other transition metal catalysts could enable kinetically controlled E-selective cross-metathesis reactions with 1-Undecene, 11,11-dimethoxy-. nih.gov This would allow for the synthesis of longer-chain, functionalized acetals with high stereoselectivity, which are valuable intermediates in fine chemical synthesis.

Hydroformylation and Related Carbonylations: The terminal double bond is an ideal site for hydroformylation to introduce an aldehyde group. Research into highly regioselective catalysts, potentially based on rhodium or cobalt with specialized ligands, is crucial to exclusively produce the linear aldehyde. This transformation would convert the starting material into a bifunctional molecule with both an acetal and an aldehyde, a valuable building block for complex syntheses.

Chemoselective Hydrogenation: Catalytic systems that can selectively hydrogenate the double bond without affecting the acetal group are essential for producing the saturated analog, 11,11-dimethoxyundecane. This requires catalysts with high chemoselectivity, such as specific palladium or nickel complexes, that operate under mild conditions to prevent acetal cleavage.

Zeolite-Based Catalysis: Shape-selective zeolite catalysts, such as ZSM-5, are effective in cracking hydrocarbons to produce light olefins. engineering.org.cn Modified zeolites could be explored for the selective transformation of the undecene backbone, potentially leading to valuable smaller molecules while retaining the acetal functionality. engineering.org.cn

Table 1: Potential Catalytic Transformations for 1-Undecene, 11,11-dimethoxy-

| Transformation | Target Functionality | Potential Catalyst Class | Desired Outcome | Reference |

|---|---|---|---|---|

| Cross-Metathesis | Olefin | Molybdenum-based catalysts | Kinetically controlled E-isomers | nih.gov |

| Hydroarylation | Olefin | Fe(III) and Bi(III) complexes | 1,1-diarylalkane derivatives | beilstein-journals.org |

| Carbonyl-Ene Reaction | Olefin | Nickel-phosphine catalysts | Selective reaction with aromatic aldehydes | nih.gov |

| Cracking/Isomerization | Olefin | Hierarchical ZSM-5 zeolites | Increased selectivity for specific light olefins | engineering.org.cn |

Exploration of Bio-inspired Synthetic Routes and Biocatalytic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research can leverage enzymes and bio-inspired processes for the synthesis and transformation of 1-Undecene, 11,11-dimethoxy-.

Enzymatic Transformations: Enzymes such as lipases, proteases, and oxidoreductases could be employed for selective modifications. For instance, an ene-reductase could selectively reduce the double bond under mild, aqueous conditions. A related compound, (Z, Z)-11, 11-dimethoxy-6, 9-heneicosadiene, has been synthesized as a precursor to an insect pheromone, highlighting the relevance of such structures in biological systems. scholaris.caresearchgate.net

Bio-inspired Cascade Reactions: Nature often employs cascade reactions to build complex molecules efficiently. A bio-inspired approach could involve a one-pot reaction where an enzyme first hydrolyzes the acetal to an aldehyde, which is then used in a subsequent enzymatic reaction, such as a Pictet-Spengler or Friedel-Crafts type reaction. nih.gov This mimics biosynthetic pathways and can generate complex products from a simple precursor. ed.ac.uk

Whole-Cell Biotransformation: Genetically engineered microorganisms could be developed to produce or modify 1-Undecene, 11,11-dimethoxy-. This could involve designing metabolic pathways that utilize fatty acids or other renewable feedstocks to construct the C11 backbone and then perform the necessary functional group interconversions.

Table 2: Potential Biocatalytic Applications

| Biocatalytic Approach | Enzyme/System Class | Potential Application | Anticipated Advantage | Reference |

|---|---|---|---|---|

| Selective Reduction | Ene-reductases | Hydrogenation of the C=C double bond | High stereoselectivity, mild conditions | |

| Epoxidation | P450 monooxygenases | Synthesis of 1,2-epoxy-11,11-dimethoxyundecane | High enantioselectivity | nih.gov |

| Hydroxylation | Hydroxylases | Introduction of -OH groups at specific positions | Regioselective functionalization | |

| Combined Chemo-Biocatalysis | Hydroformylation + Transaminase | Synthesis of terminal amino-acetals | Access to novel bifunctional monomers | acs.org |

Integration into Advanced Materials Science Beyond Traditional Polymeric Applications

While the olefin group suggests potential for polymerization, the unique structure of 1-Undecene, 11,11-dimethoxy- lends itself to more specialized materials science applications.

Functional Surface Modifiers: The long hydrocarbon chain combined with the polar acetal group gives the molecule amphiphilic character. It could be used to modify surfaces, with the olefin group providing a reactive handle for grafting onto polymers or inorganic substrates via techniques like radical addition or metathesis.

Precursors for Porous Materials: The acetal group can be hydrolyzed under acidic conditions to release an aldehyde. If the molecule is incorporated into a larger structure, such as a metal-organic framework (MOF) or a covalent organic framework (COF), this deprotection step could be used to introduce reactive aldehyde groups into the pores, allowing for post-synthetic modification and the capture of specific molecules.

Specialty Monomers: Beyond simple homopolymerization, 1-Undecene, 11,11-dimethoxy- could serve as a comonomer in copolymerization reactions. researchgate.net Its incorporation into polymers like polyethylene or polypropylene could introduce pendant acetal groups, which could later be hydrolyzed to create functional polymers with aldehyde side chains for cross-linking or further derivatization.

Application in Flow Chemistry and Microfluidic Synthesis for Scalability and Process Optimization

Flow chemistry offers significant advantages in terms of safety, control, and scalability over traditional batch processing. nih.gov The synthesis and transformation of 1-Undecene, 11,11-dimethoxy- are well-suited for this technology.

Enhanced Safety and Control: Many reactions involving olefins, such as oxidations or hydrogenations, can be highly exothermic. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. uc.pt This is particularly important when handling energetic reagents. flinders.edu.au

Process Intensification and Scalability: Microfluidic reactors can significantly accelerate reaction rates by maximizing the surface-area-to-volume ratio. nih.gov A multi-step synthesis involving the formation or modification of 1-Undecene, 11,11-dimethoxy- could be "telescoped" into a single continuous flow sequence, eliminating the need for isolating intermediates and reducing waste. nih.gov This approach has been successfully used to fabricate microfluidic devices from materials like cyclic olefin copolymers. researchgate.net

Integration of Catalysis and Purification: Solid-supported catalysts or reagents can be packed into columns and integrated directly into a flow system. This simplifies catalyst separation and recycling. In-line purification techniques can be added to remove byproducts between reaction steps, leading to a higher-purity final product. flinders.edu.au

Implementation of Sustainable Synthesis and Circular Economy Principles for Olefinic Acetal Compounds

Future research must align with the principles of green chemistry and the circular economy. This involves designing processes that are resource-efficient, minimize waste, and utilize renewable resources.

Renewable Feedstocks: A key goal is to develop synthetic routes that start from renewable feedstocks instead of petroleum-based sources. delltechnologies.commdpi.com For example, undecylenic acid, which can be derived from castor oil, is a potential bio-based precursor for the C11 backbone. The methoxy (B1213986) groups of the acetal could be derived from methanol (B129727), which can be produced from biomass or CO2.

Atom Economy and Waste Minimization: Catalytic reactions are inherently more sustainable than stoichiometric ones as they reduce waste. noviams.com Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry.

Design for Degradability: The principles of a circular economy encourage designing products that can be safely returned to the biosphere or recycled. ellenmacarthurfoundation.orgmdpi.com Research could focus on incorporating 1-Undecene, 11,11-dimethoxy- into materials designed for controlled degradation. The acetal linkage, for instance, is known to be hydrolyzable under acidic conditions, which could be a trigger for degradation.

Circular Carbon: The synthesis of olefinic acetals should be viewed within a circular carbon framework. This means prioritizing the use of recycled and renewable materials and designing end-of-life options that allow for the recovery of carbon and other valuable elements. delltechnologies.commdpi.com

Q & A

Q. What are the established synthetic routes for 11,11-dimethoxy-1-undecene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acetalization of a carbonyl precursor. For example, reacting an α,β-unsaturated aldehyde with methanol under acidic conditions forms the dimethoxy group at the terminal carbon. Copper-catalyzed cross-coupling (e.g., alkyl-Grignard reagents with halogenated intermediates) is another route, as seen in analogous 1-undecene syntheses . Key variables include catalyst loading (e.g., Cupric chloride in THF ), solvent polarity, and temperature control to minimize side reactions. Yields can be optimized by adjusting stoichiometry and using inert atmospheres to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing 11,11-dimethoxy-1-undecene?

- Methodological Answer :

- NMR : H and C NMR identify methoxy groups (δ ~3.2–3.5 ppm for OCH) and olefinic protons (δ ~5.2–5.8 ppm) .

- GC-MS : Effective for purity analysis and volatile quantification, as demonstrated in microbial volatile profiling (e.g., Pseudomonas studies ).

- IR : Confirms C-O (1050–1150 cm) and C=C (1640–1680 cm) bonds.

- Chromatographic retention data (e.g., RT ~9.4 min in non-polar columns) can be cross-referenced with standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 11,11-dimethoxy-1-undecene and its analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., fungal strain differences) or impurities. Standardize protocols using:

- Positive controls : Compare with 1-undecene, which exhibits antifungal activity against Rhizoctonia solani .

- Dose-response curves : Test concentrations from 80–140 µL (as in plant-pathogen assays ).

- Purification : Use preparative GC or column chromatography to isolate the compound, ensuring >95% purity.

Q. What strategies optimize catalytic efficiency in dimethoxy-olefin synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst screening : Test transition metals (e.g., Cu, Pd) for cross-coupling reactions. Cupric chloride in THF achieved >80% yield in analogous alkylation .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while additives like 1,3-butadiene improve regioselectivity .

- In situ monitoring : Use FT-IR or HPLC to track reaction progress and identify intermediates.

Q. How do the 11,11-dimethoxy groups affect the compound’s physicochemical properties compared to non-substituted 1-undecene?

- Methodological Answer :

- Thermodynamics : The dimethoxy group increases polarity, reducing volatility (higher boiling point vs. 1-undecene’s 192°C ).

- Crystallinity : Methoxy substitution disrupts molecular packing, as seen in entropy studies of disordered 1-olefin crystals .

- Solubility : Enhanced solubility in polar solvents (e.g., methanol) due to ether oxygen hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.